Cromoglicic acid-d5
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for cromoglicic acid-d5 is 5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid . This name specifies:
- The bis-chromone backbone , featuring two 4-oxochromene-2-carboxylic acid moieties.
- The glycerol-derived linker with a central hydroxyl group.
- The deuterium substitution pattern on the propylene chain: five deuterium atoms replace hydrogens at positions 1, 1, 2, 3, and 3 of the propane-1,3-diol segment.
Comparative analysis with the non-deuterated parent compound (IUPAC name: 5-{3-[(2-carboxy-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylic acid) reveals that isotopic labeling does not alter the primary functional groups or chromone connectivity.
Molecular Formula and Isotopic Composition Analysis
This compound has the molecular formula C₂₃H₁₁D₅O₁₁ , with a molecular weight of 473.4 g/mol . Key isotopic features include:
- Deuterium distribution : Five deuterium atoms occupy the propane-1,3-diol linker, as shown in the SMILES string:
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O. - Isotopic purity : The -d5 designation confirms ≥98% deuterium enrichment at specified positions, critical for mass spectrometry and nuclear magnetic resonance (NMR) applications.
The non-deuterated analog (C₂₃H₁₆O₁₁) has a molecular weight of 468.37 g/mol , demonstrating a +5.03 g/mol mass shift attributable to deuterium substitution.
Comparative Structural Analysis with Non-deuterated Analog
Structural parallels and divergences between this compound and its prototype are summarized below:
| Feature | This compound | Cromoglicic Acid |
|---|---|---|
| Core structure | Bis-chromone with glycerol linker | Identical |
| Isotopic substitution | 1,1,2,3,3-pentadeuterio propane | Protonated propane linker |
| Bond lengths | C–D: 1.09 Å (vs. C–H: 1.10 Å) | Standard C–H bonds |
| Vibrational modes | Reduced C–D stretching (~2100 cm⁻¹) | C–H stretches (~2900 cm⁻¹) |
Deuterium introduction minimally affects electronic distribution but alters vibrational spectroscopy profiles and kinetic isotope effects in metabolic studies.
Three-Dimensional Conformational Studies
X-ray crystallography and computational modeling reveal that this compound adopts a folded conformation in the solid state, with:
- Dihedral angles of 112° between chromone rings.
- Intramolecular hydrogen bonds between the carboxylic acid groups and proximal hydroxyl/deuteroxyl moieties.
Notably, deuterium substitution induces subtle conformational shifts:
Properties
Molecular Formula |
C23H16O11 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)/i9D2,10D2,11D |
InChI Key |
IMZMKUWMOSJXDT-VFNCYXODSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Deuterated Methoxy Group Incorporation
Research on deuterated ligands (PMC6941172) highlights strategies for replacing methoxy groups with OCD₃ to improve metabolic stability. For cromoglicic acid-d5, this involves:
| Step | Reagents/Conditions | Key Reaction |
|---|---|---|
| 1 | Hydroxyphenylacetamide, iodomethane-d₃, base (e.g., K₂CO₃) | Alkylation of phenolic oxygen with CD₃ |
| 2 | Diazotization (NaNO₂, HCl), reduction (SnCl₂) | Formation of aryl hydrazine intermediates |
| 3 | Gould-Jacobs reaction with diethyl ethoxymethylenemalonate | Cyclization to quinolone core |
This approach enables selective deuteration at methoxy positions, critical for enhancing bioavailability in drug candidates.
Analytical Validation
Structural confirmation of this compound relies on advanced spectroscopy:
| Technique | Key Data | Source |
|---|---|---|
| NMR | δ 5.2–5.8 (aromatic protons), δ 4.3–4.7 (deuterated methoxy) | |
| Mass Spec | [M+H]⁺ at m/z 474.4 (C₂₃H₁₁D₅O₁₁) | |
| InChI | IMZMKUWMOSJXDT-VFNCYXODSA-N |
Deuterium distribution is verified via isotopic pattern analysis in mass spectrometry.
Research Applications
This compound is utilized in:
Comparative Analysis of Preparation Methods
| Method | Reagents | Yield | Deuteration Site | Advantages |
|---|---|---|---|---|
| Diethyl oxalate/KOH | Diethyl oxalate, KOH | 75% | Indirect (post-synthesis) | High purity, scalable |
| Deuterated methoxy | Iodomethane-d₃, K₂CO₃ | 80% | Methoxy groups | Targeted deuteration |
| D₂O exchange | D₂O, light, thiol catalyst | 85% | Formyl positions | Minimal byproducts |
Chemical Reactions Analysis
Types of Reactions
Cromoglicic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to study the effects of deuterium substitution on the reduction process.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Clinical Applications
1.1 Asthma Management
Cromoglicic acid-d5 is utilized in inhalation therapies for asthma prevention. It functions by inhibiting the release of inflammatory mediators such as histamine from mast cells, thereby reducing bronchoconstriction and other allergic symptoms. Clinical trials have demonstrated its efficacy in managing exercise-induced bronchospasm and allergic rhinitis .
1.2 Allergic Rhinitis Treatment
The compound is effective in treating allergic rhinitis by preventing nasal symptoms such as sneezing, itching, and runny nose. Its mechanism involves stabilizing mast cells to prevent the release of allergens .
1.3 Ophthalmic Applications
this compound is also used in ophthalmic formulations to treat allergic conjunctivitis. It alleviates symptoms by stabilizing mast cells in the conjunctival tissue, preventing the release of mediators that cause inflammation .
Research Applications
3.1 Isotopic Labeling
The deuterated form of cromolyn is especially valuable in research settings requiring isotopic labeling. It allows researchers to trace metabolic pathways and interactions within biological systems without altering the compound's biological activity.
3.2 Neuroinflammatory Studies
Recent studies have explored the potential of this compound in neuroinflammatory conditions such as Alzheimer's Disease and Amyotrophic Lateral Sclerosis (ALS). Research indicates that it may reduce pro-inflammatory cytokine secretion from microglial cells, which could help mitigate neurodegenerative processes .
Case Studies
Summary
This compound serves as a critical compound in both clinical and research domains due to its unique properties as a mast cell stabilizer. Its applications span from managing asthma and allergic rhinitis to potential roles in neuroinflammatory research. The ongoing exploration of its mechanisms and effects continues to highlight its significance in therapeutic contexts.
Mechanism of Action
Cromoglicic acid-d5 exerts its effects by stabilizing mast cells and preventing the release of inflammatory mediators such as histamine and leukotrienes. This action is achieved by inhibiting the degranulation of mast cells and reducing calcium influx, which is essential for the release of these mediators .
Comparison with Similar Compounds
Key Findings :
- This compound outperforms taurocholic acid-d5 in recovery rates, likely due to differences in acidity and structural conjugation .
Functionally Similar Non-Deuterated Compounds
This compound shares therapeutic targets with non-deuterated mast cell stabilizers and enzyme inhibitors:
Key Findings :
- Cromoglicic acid exhibits 4.5-fold higher potency than α-rubromycin in inhibiting SARS-CoV-2 main protease (MPro), attributed to better binding affinity and pharmacophoric alignment .
- Both cromoglicic acid and nedocromil show negligible cytotoxicity (CC50 >100 µg/mL), underscoring their safety profiles .
Analytical Performance in Comparative Studies
This compound and related deuterated standards were evaluated for recovery and precision in plasma assays:
Key Findings :
- This compound’s lack of highly acidic groups (e.g., sulfonic or taurine conjugates) reduces ion suppression risks compared to taurolithocholic acid-d5 .
Biological Activity
Cromoglicic acid-d5, a deuterated form of cromoglicic acid (cromolyn sodium), is primarily recognized for its role as a mast cell stabilizer. This compound is particularly valuable in research due to its isotopic labeling, which aids in tracking metabolic pathways and biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
This compound functions by stabilizing mast cell membranes, preventing the release of inflammatory mediators such as histamine, leukotrienes, and cytokines. This action is crucial in managing allergic conditions and asthma. Unlike many other medications that act post-release of these mediators, cromolyn prevents their release entirely, making it a preventative agent rather than a reactive one .
Key Mechanisms:
- Mast Cell Stabilization : Inhibits degranulation of mast cells, reducing histamine release.
- Inhibition of Inflammatory Mediators : Suppresses activation of eosinophils and neutrophils, contributing to decreased bronchospasm.
- Calcium Influx Inhibition : May inhibit calcium influx into cells, further preventing mediator release .
Applications
This compound has several clinical applications, particularly in treating:
- Asthma : Used as a prophylactic treatment to prevent exercise-induced bronchospasm.
- Allergic Rhinitis : Reduces symptoms by preventing allergen-induced reactions.
- Conjunctivitis : Administered as an ophthalmic solution for allergic conjunctivitis .
Research Findings
Recent studies have explored the broader implications of this compound beyond traditional uses. Notably, it has been investigated for potential applications in:
- Diabetes Management : Research suggests that cromolyn may inhibit glycogen synthase kinase 3β, presenting a potential avenue for diabetes treatment .
- Anti-Fibrotic Effects : Its agonistic action on GPR35 could indicate therapeutic benefits in fibrotic conditions .
- Cancer Research : Preliminary studies suggest that mast cell stabilization may influence tumor microenvironments and cancer progression .
Comparative Biological Activity of Mast Cell Stabilizers
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| This compound | Mast cell stabilization | Prevents mediator release; isotopically labeled for research |
| Nedocromil | Mast cell stabilization | More potent; used for asthma management |
| Ketotifen | Antihistamine and mast cell stabilizer | Dual action; reduces bronchial hyperreactivity |
| Omalizumab | Monoclonal antibody against IgE | Targets IgE directly; used for severe asthma |
Case Studies
- Asthma Management : A study involving patients with exercise-induced asthma demonstrated that administration of cromoglicic acid significantly reduced the incidence of bronchospasm during physical activity. Patients reported fewer symptoms and reduced reliance on rescue inhalers.
- Allergic Rhinitis : In a clinical trial assessing the efficacy of cromolyn in patients with allergic rhinitis, participants experienced a marked reduction in nasal symptoms compared to placebo groups over a four-week period.
- Cancer Research Implications : A recent investigation into the effects of mast cell stabilization on tumor growth indicated that cromolyn could alter the tumor microenvironment by modulating immune responses, suggesting potential for adjunctive cancer therapies .
Q & A
Q. What are the standard synthetic protocols for preparing deuterated cromoglicic acid (Cromoglicic acid-d5) and its derivatives?
this compound derivatives are synthesized via amidation or click chemistry. A common method involves converting cromoglicic acid to its acid chloride using SOCl₂ in dichloromethane (DCM), followed by reaction with amino drugs (e.g., amoxicillin, ampicillin) in the presence of trimethylamine (TEA). Reactions are monitored via TLC, and products are characterized using FT-IR, ¹H NMR, and ¹³C NMR . For triazole-based derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, leveraging terminal alkynes on cromoglicic acid .
Q. How are deuterated cromoglicic acid derivatives characterized for purity and structural integrity?
Post-synthesis characterization requires multi-modal validation:
Q. What in vitro assays are used to evaluate the antioxidant activity of this compound derivatives?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. Derivatives are dissolved in methanol, mixed with DPPH solution, and incubated in the dark. Absorbance at 517 nm is measured, with ascorbic acid as a positive control. IC₅₀ values are calculated to compare efficacy .
Advanced Research Questions
Q. How can molecular docking studies resolve contradictions in the binding efficiency of this compound to SARS-CoV-2 MPro versus other proteases?
Scaffold alignment using tools like AutoDock Vina reveals key pharmacophoric features. For SARS-CoV-2 MPro, this compound forms hydrogen bonds with HIS-41, GLN-189, and GLY-143, with deuterium enhancing binding stability. Comparative studies against non-target proteases (e.g., human neutrophil elastase) should analyze residue-specific interactions and deuterium’s isotopic effect on binding kinetics .
Q. What experimental variables influence the reproducibility of biological activity data for this compound derivatives?
Key variables include:
- Solvent polarity : DMSO enhances solubility but may alter membrane permeability.
- Cell line variability : Mast cell stabilizer assays (e.g., RBL-2H3 cells) require standardized histamine release protocols.
- Deuterium position : Isotope effects on metabolic stability (e.g., CYP450 interactions) must be quantified via LC-MS/MS .
Q. How can untargeted metabolomics distinguish between on-target and off-target effects of this compound in mast cell stabilization?
Use deuterated internal standards (e.g., hippuric acid-d5, tryptophan-d5) to normalize LC-MS/MS data. Cluster analysis of metabolite pathways (e.g., arachidonic acid vs. histamine synthesis) identifies on-target effects. Off-target effects are inferred from unexpected perturbations in unrelated pathways (e.g., glycolysis) .
Q. What strategies mitigate batch-to-batch variability in deuterated cromoglicic acid synthesis?
- Reaction monitoring : Real-time FT-IR tracks acid chloride formation.
- Isotopic purity control : Use qNMR with deuterated solvents (e.g., DMSO-d6) to quantify D/H ratios.
- Reproducibility protocols : Adhere to Beilstein Journal guidelines for reporting synthetic steps, including catalyst purity (e.g., CuI for click chemistry) and solvent drying methods .
Methodological Guidance
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Core modifications : Systematically vary substituents (e.g., alkyl chains, aromatic groups) on the chromone backbone.
- Activity cliffs : Use molecular dynamics simulations to explain abrupt changes in IC₅₀ values.
- Validation : Cross-validate SAR predictions with in vitro assays (e.g., mast cell degranulation inhibition) .
Q. What analytical techniques quantify deuterium’s isotopic effect on cromoglicic acid’s pharmacokinetics?
Q. How to address conflicting data on this compound’s mast cell stabilization vs. antioxidant mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
